molecular formula C9H7F3O3 B1206065 4-(Trifluoromethyl)mandelic acid CAS No. 395-35-7

4-(Trifluoromethyl)mandelic acid

Cat. No. B1206065
CAS RN: 395-35-7
M. Wt: 220.14 g/mol
InChI Key: SDGXYUQKJPFLDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mandelic acid derivatives, including 4-(Trifluoromethyl)mandelic acid, has been explored through various methods. An efficient and practical synthesis approach involves the combination of complex phase transfer catalysts and ultrasonic irradiation, demonstrating shorter reaction times and higher yields compared to classical methods (Hui Xu & Yang Chen, 2008). Furthermore, biosynthetic pathways have been developed, utilizing engineered Saccharomyces cerevisiae strains for the production of mandelic and 4-hydroxymandelic acid, showcasing a sustainable approach to synthesizing these valuable chemicals (Mara Reifenrath & E. Boles, 2018).

Molecular Structure Analysis

The structural analysis of 4-(Trifluoromethyl)mandelic acid and its derivatives has shown that these compounds can serve as building blocks for chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). These structures offer potential for enantioselective applications, with their molecular architecture influenced by various intermolecular interactions, including hydrogen and halogen bonding (H. Tay & C. Hua, 2022).

Chemical Reactions and Properties

4-(Trifluoromethyl)mandelic acid undergoes efficient photodecarboxylation in basic aqueous solutions, leading to the formation of corresponding trifluoromethyltoluenes or trifluoromethylbenzyl alcohols. This reaction demonstrates the significant influence of the CF3 group on facilitating excited state ionic photodecarboxylation of phenylacetic acids (M. Burns & M. Lukeman, 2010).

Physical Properties Analysis

The study of halogenated derivatives of mandelic acid, including 4-(Trifluoromethyl)mandelic acid, highlights the importance of substituents in determining the physical properties of these compounds. These properties are crucial for their application in constructing chiral coordination polymers and MOFs for enantioselective purposes (H. Tay & C. Hua, 2022).

Chemical Properties Analysis

The chemical properties of 4-(Trifluoromethyl)mandelic acid, particularly its reactivity in various chemical reactions, underscore its utility as an intermediate in the synthesis of complex molecules. Its role in Friedel-Crafts alkylations and efficient photodecarboxylation reactions showcases the versatility of this compound in synthetic chemistry (M. Wilsdorf, Daniel Leichnitz, & H. Reissig, 2013).

Scientific Research Applications

Enantioseparation and Chromatographic Analysis

  • 4-(Trifluoromethyl)mandelic acid, along with other mandelic acid derivatives, is utilized in chiral analogs for the pharmaceutical industry. A study by Ding et al. (2018) explored the enantiomeric separation of mandelic acids, including 4-(Trifluoromethyl)mandelic acid, using supercritical fluid chromatography. This research is significant for the pharmaceutical industry as it aids in the separation and analysis of chiral compounds, which is crucial for synthesizing enantiomerically pure pharmaceuticals (Ding, Zhang, Dai, & Lin, 2018).

Bioengineering and Biosynthesis

  • A study by Reifenrath & Boles (2018) demonstrated the use of 4-(Trifluoromethyl)mandelic acid in bioengineering. They engineered yeast (Saccharomyces cerevisiae) for the production of mandelic acid and its derivatives, including 4-hydroxymandelic acid, highlighting its potential for sustainable and environmentally-friendly production (Reifenrath & Boles, 2018).

Reactive Extraction Methods

  • Research by Kiriş et al. (2022) investigated the reactive extraction of mandelic acid, including 4-(Trifluoromethyl)mandelic acid, from aqueous solutions. This study is pertinent for the synthesis and extraction of these compounds, providing insights into efficient extraction methods for industrial applications (Kiriş, Aşçı, Zahoor, Hassan, & Bungău, 2022).

Construction of Chiral Coordination Polymers

  • A study by Tay & Hua (2022) focused on the structural aspects of 4-(Trifluoromethyl)mandelic acid as a building block for chiral coordination polymers and metal-organic frameworks. These applications are significant in the field of enantioselective synthesis and materials science (Tay & Hua, 2022).

Crystallographic Studies

Chiral Gels and Luminescence

  • Mandelic acid derivatives are used in the creation of chiral gels for circularly polarized luminescence, as shown by Reddy et al. (2022). This application is significant in the development of new materials for biomedical research and potentially for advanced optical technologies (Reddy, Mathew, Maniappan, Tom, Shiby, Pujala, & Kumar, 2022).

Enzymatic and Biocatalytic Processes

  • Studies like those conducted by Martínková & Křen (2018) and Singh & Sambyal (2022) explore the biocatalytic production of mandelic acid, including 4-(Trifluoromethyl)mandelic acid. These processes are essential in developing greener and more sustainable methods for producing these valuable compounds, particularly in the pharmaceutical industry (Martínková & Křen, 2018); (Singh & Sambyal, 2022).

Safety And Hazards

4-(Trifluoromethyl)mandelic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGXYUQKJPFLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960134
Record name Hydroxy[4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)mandelic acid

CAS RN

395-35-7
Record name 4-(Trifluoromethyl)mandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Trifluoromethylmandelic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy[4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethyl)phenylglycolic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
K Kacprzak, N Maier, W Lindner - Journal of separation science, 2010 - Wiley Online Library
… The best selectivity has been achieved for 4-trifluoromethyl mandelic acid and methoxyphenyl acetic acid with α-values of 1.38 and 1.25, respectively. A decrease of the ionic strength …
R Aneja, PM Luthra, S Ahuja - Chirality: The Pharmacological …, 2010 - Wiley Online Library
The enantiomers of mandelic acid and its analogs have been chromatographically separated on a chiral stationary phase (CSP) derived from 4‐(3,5‐dinitrobenzamido) …
Number of citations: 21 onlinelibrary.wiley.com
SR Chaudhari, N Suryaprakash - New Journal of Chemistry, 2013 - pubs.rsc.org
The study demonstrates the utility of ternary ion-pair complex formed among BINOL (1,1′-Bi-2-naphthol), a carboxylic acid and an organic base, such as, dimethylpyridine (DMAP), 1,4-…
Number of citations: 28 pubs.rsc.org
SR Chaudhari, N Suryaprakash - The Journal of Organic …, 2012 - ACS Publications
… The 19 F spectrum of (R/S)-4-trifluoromethyl mandelic acid results in two 19 F peaks … The 376 MHz 19 F NMR spectrum of (R/S)-4-trifluoromethyl mandelic acid is given in Figure …
Number of citations: 43 pubs.acs.org
I Favier, F Giulieri, E Duñach… - European Journal of …, 2002 - Wiley Online Library
… The Bi 0 -catalyzed oxidation of 4-fluoromandelic acid (3a) and 4-trifluoromethyl mandelic acid (4a) led selectively to the corresponding carboxylic acids 3b and 4b in good yields. The …
SK Mishra, N Suryaprakash - Tetrahedron: Asymmetry, 2017 - Elsevier
The utility of enantiopure BINOL (1,10-Bi-2-naphthol), in a ternary ion-pair complex, which is obtained using a carboxylic acid and an organic base, as a versatile chiral solvating agent (…
Number of citations: 17 www.sciencedirect.com
AS Mehanna, O Abdullah - Biomedical Journal, 2018 - academia.edu
The reported inhibitory effects of the natural products vanillin and 5-hydroxymethylfurfural prompted us to assess the anti-polymerization activities of several structurally related aromatic …
Number of citations: 3 www.academia.edu
N Jain, MB Mandal, AV Bedekar - Tetrahedron, 2014 - Elsevier
… The 19 F NMR of 4-trifluoromethyl mandelic acid (±)-22 in presence of the CSA was then examined. Such approach was not very routinely investigated.25(a), 25(b) The 19 F NMR of (±)-…
Number of citations: 24 www.sciencedirect.com
SK Mishra, N Suryaprakash - RSC Advances, 2015 - pubs.rsc.org
… A representative example of the 1 H NMR spectrum of (R/S)-4-trifluoromethyl mandelic acid acquired on a 400 MHz NMR spectrometer using the present protocol is reported in Fig. 1 …
Number of citations: 12 pubs.rsc.org
M Růžička, D Koval, J Vávra… - … of Chromatography A, 2016 - Elsevier
Noncovalent molecular interactions between helquats, a new class of dicationic helical extended diquats, and several chiral acidic aromatic drugs and catalysts have been investigated …
Number of citations: 24 www.sciencedirect.com

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